2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline
Beschreibung
2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline is a quinoline derivative featuring a phenyl group at the 2-position and a sterically hindered 2,2,6,6-tetramethylpiperidinyl group at the 4-position. The tetramethylpiperidinyl moiety introduces significant steric hindrance and lipophilicity, which may influence its pharmacokinetic properties and biological interactions.
Eigenschaften
CAS-Nummer |
853310-59-5 |
|---|---|
Molekularformel |
C24H28N2 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
2-phenyl-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline |
InChI |
InChI=1S/C24H28N2/c1-23(2)15-10-16-24(3,4)26(23)22-17-21(18-11-6-5-7-12-18)25-20-14-9-8-13-19(20)22/h5-9,11-14,17H,10,15-16H2,1-4H3 |
InChI-Schlüssel |
QCMSMBVXIBSDNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)(C)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Nucleophilic Aromatic Substitution
Activation of the 4-position on the quinoline core is achieved via bromination, forming 4-bromo-2-phenylquinoline. Subsequent reaction with 2,2,6,6-tetramethylpiperidinyl amine under basic conditions (K₂CO₃, DMF, 100°C) yields the target compound. Challenges include steric hindrance from the tetramethyl groups, necessitating prolonged reaction times (24–48 hours) for moderate yields (~65%).
Palladium-Catalyzed Buchwald-Hartwig Amination
This method employs Pd(OAc)₂/Xantphos as a catalytic system to couple 4-bromo-2-phenylquinoline with the piperidinyl amine:
-
Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
-
Base : Cs₂CO₃, toluene, 110°C, 12 hours.
The bulky Xantphos ligand mitigates catalyst deactivation, enhancing efficiency. This approach is superior to nucleophilic substitution, offering higher regioselectivity and compatibility with sensitive functional groups.
Optimization and Catalytic Considerations
Solvent Effects
Solvent-free conditions in both Friedlälder and reductive amination steps minimize purification steps and improve atom economy. For coupling reactions, polar aprotic solvents (DMF, toluene) are optimal, balancing reactivity and solubility.
Catalytic Systems
-
Reductive Amination : Pt/C outperforms Pd/C in selectivity, particularly for secondary amines.
-
Buchwald-Hartwig : Pd/Xantphos systems achieve turnover numbers (TON) >100, reducing metal loading.
Characterization and Analytical Validation
Spectroscopic Analysis
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Phenyl-4-(2,2,6,6-Tetramethyl-1-piperidinyl)chinolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den Phenyl- und Chinolinringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.
Substitution: Halogenierungsmittel wie Brom oder Chlor für elektrophile Substitution; Nucleophile wie Amine oder Thiole für nucleophile Substitution.
Hauptprodukte
Oxidation: Bildung von Chinolin-N-Oxid-Derivaten.
Reduktion: Bildung von teilweise oder vollständig reduzierten Chinolinderivaten.
Substitution: Bildung von halogenierten oder alkylierten Derivaten, abhängig von dem eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 2-Phenyl-4-(2,2,6,6-Tetramethyl-1-piperidinyl)chinolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es an Proteine oder Nukleinsäuren binden und deren Funktion verändern. Die Piperidinylgruppe kann die Fähigkeit der Verbindung verbessern, Zellmembranen zu durchdringen, während der Chinolinkern mit verschiedenen Enzymen und Rezeptoren interagieren kann und deren Aktivität moduliert.
Wirkmechanismus
The mechanism of action of 2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function. The piperidinyl group can enhance the compound’s ability to penetrate cell membranes, while the quinoline core can interact with various enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related quinoline derivatives:
Key Differences and Implications
Steric Effects : The 2,2,6,6-tetramethylpiperidinyl group in the target compound imposes greater steric hindrance compared to unsubstituted piperidinyl or piperazinyl groups in analogues like C1–C7 . This may reduce off-target interactions but complicate synthetic accessibility.
Biological Targets : Unlike pipequaline, which targets GABA receptors , the target compound’s bulky substituent may favor interactions with nicotinic acetylcholine receptors (nAChRs), as seen with related tetramethylpiperidine derivatives like BTMPS .
Biologische Aktivität
2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive understanding of its effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 292.42 g/mol. The compound features a quinoline core substituted with a phenyl group and a piperidine ring that is heavily substituted with methyl groups. This unique structure may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that derivatives of quinoline compounds possess significant anticancer properties. For instance, related compounds have demonstrated potent antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | COLO205 | 0.32 |
| Compound B | H460 | 0.89 |
| Compound C | Hep3B | 0.4 - 1.0 |
These findings suggest that structural modifications in quinoline derivatives can enhance their anticancer efficacy .
2. Mechanism of Action
The anticancer mechanism of quinoline derivatives often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have indicated that these compounds may bind effectively to the colchicine-binding site on tubulin .
3. Pharmacokinetics and Toxicity
Pharmacokinetic studies on related compounds indicate favorable absorption and distribution profiles. Most quinoline derivatives exhibit low toxicity levels and do not show significant cardiotoxic effects or carcinogenicity . However, some have been noted for potential drug-drug interactions which warrant further investigation.
Case Studies
A notable study evaluated the effects of various quinoline derivatives on cancer cell lines through MTT assays to assess cell viability:
- Study Design : Various concentrations of the compounds were tested against COLO205 and H460 cell lines.
- Results : Significant reductions in cell viability were observed at lower concentrations (IC50 values ranging from 0.32 µM to 1.0 µM), indicating strong antiproliferative activity.
The study concluded that modifications in the quinoline structure could optimize therapeutic efficacy while minimizing side effects .
Future Directions
Further research is essential to explore:
- Structural Optimization : Investigating how different substituents on the quinoline scaffold affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacodynamics and long-term toxicity profiles.
- Combination Therapies : Assessing the potential of these compounds in combination with existing chemotherapeutics to enhance treatment outcomes.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline, and what intermediates are critical?
The synthesis typically involves multi-step reactions, including:
- Quinoline core formation : Cyclization of substituted anilines with carbonyl precursors under acid catalysis.
- Piperidinyl substitution : Introduction of the 2,2,6,6-tetramethylpiperidine group via nucleophilic substitution or coupling reactions.
- Phenyl group functionalization : Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation to attach the phenyl moiety. Key intermediates include halogenated quinolines (e.g., 4-chloroquinoline derivatives) and pre-functionalized piperidine scaffolds. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side reactions .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the quinoline ring appear as distinct multiplet patterns (~δ 7.5-8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight, though low ion intensity in electron ionization (EI) may require alternative methods like electrospray ionization (ESI) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-N stretches in piperidine at ~1250 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require post-reaction purification to remove residues .
- Temperature control : Lower temperatures (~0–25°C) reduce side reactions during sensitive steps like acylation or coupling .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) for cross-coupling reactions must be moisture-free to prevent deactivation . Design of Experiments (DoE) approaches can identify interactions between variables (e.g., solvent polarity and reaction time) .
Q. What strategies resolve contradictions in spectral data, such as unexpected NMR shifts or low MS ion intensity?
- Multi-spectral correlation : Cross-validate NMR, IR, and MS data. For example, a missing quinoline proton signal in NMR may correlate with an MS fragment ion indicating dehydrogenation .
- Alternative ionization methods : Use MALDI-TOF or ESI-MS if traditional EI-MS yields poor molecular ion signals .
- Computational validation : Density Functional Theory (DFT) simulations predict NMR chemical shifts to confirm assignments .
Q. How does structural modification of the quinoline core or piperidinyl group influence biological target affinity?
- Quinoline substitutions : Electron-withdrawing groups (e.g., -Cl, -CF) at specific positions enhance binding to enzymes like kinases or topoisomerases by modulating electron density .
- Piperidine rigidity : The 2,2,6,6-tetramethyl group restricts conformational flexibility, potentially improving selectivity for G-protein-coupled receptors (GPCRs) . Structure-Activity Relationship (SAR) studies using analogs with varied substituents are critical .
Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?
- Receptor binding assays : Radioligand displacement studies (e.g., H-labeled antagonists) quantify affinity for neurotransmitter receptors .
- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., acetylcholinesterase for Alzheimer’s research) using spectrophotometric methods .
- Molecular docking : Computational models predict binding modes in enzyme active sites or receptor pockets, guided by X-ray crystallography data of similar compounds .
Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration .
- Metabolite identification : LC-MS/MS detects active metabolites that may contribute to in vivo effects .
- Dose-response optimization : Adjust dosing regimens in animal models to account for rapid clearance or tissue accumulation .
Q. Which computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to permeability or toxicity .
- Molecular dynamics simulations : Evaluate binding persistence in target proteins and off-target interactions .
- CYP450 inhibition assays : Prioritize compounds with low risk of drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
